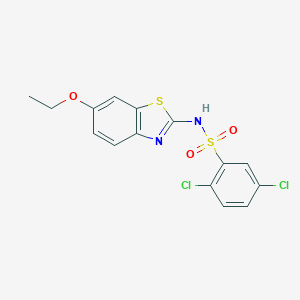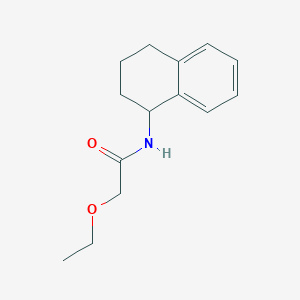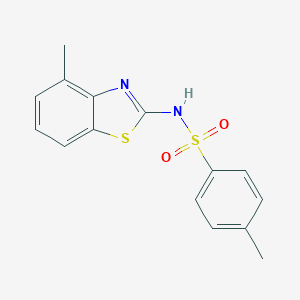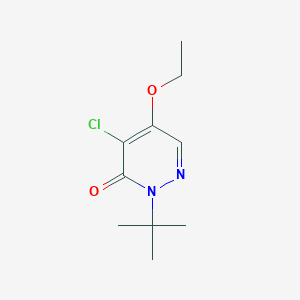
2-tert-butyl-4-chloro-5-ethoxypyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butyl-4-chloro-5-ethoxypyridazin-3-one is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by the presence of a tert-butyl group, a chlorine atom, and an ethoxy group attached to a pyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-4-chloro-5-ethoxypyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-ethoxypyridazine with tert-butylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butyl group into the pyridazinone ring, resulting in a more efficient and sustainable process compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-4-chloro-5-ethoxypyridazin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under mild conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyridazinone ring can be reduced to the corresponding dihydropyridazine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or water.
Reduction: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran or ether.
Major Products
Substitution: Formation of substituted pyridazinones.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyridazines.
Scientific Research Applications
2-tert-butyl-4-chloro-5-ethoxypyridazin-3-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Agrochemicals: It is explored for its potential use as a herbicide or pesticide due to its ability to interfere with specific biological pathways in plants and pests.
Material Science: It is studied for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-tert-butyl-4-chloro-5-ethoxypyridazin-3-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular pathways involved can include inhibition of signal transduction pathways or disruption of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-butyl)-4-chloropyridazin-3(2H)-one
- 2-(tert-butyl)-5-ethoxypyridazin-3(2H)-one
- 4-chloro-5-ethoxypyridazin-3(2H)-one
Uniqueness
2-tert-butyl-4-chloro-5-ethoxypyridazin-3-one is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability. The chlorine and ethoxy groups offer sites for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H15ClN2O2 |
|---|---|
Molecular Weight |
230.69 g/mol |
IUPAC Name |
2-tert-butyl-4-chloro-5-ethoxypyridazin-3-one |
InChI |
InChI=1S/C10H15ClN2O2/c1-5-15-7-6-12-13(10(2,3)4)9(14)8(7)11/h6H,5H2,1-4H3 |
InChI Key |
QMRGPNHBBFGADA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=O)N(N=C1)C(C)(C)C)Cl |
Canonical SMILES |
CCOC1=C(C(=O)N(N=C1)C(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B259204.png)
![5-Isopropyl-2-methoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B259209.png)
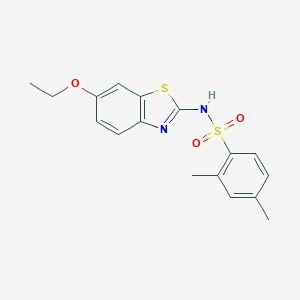
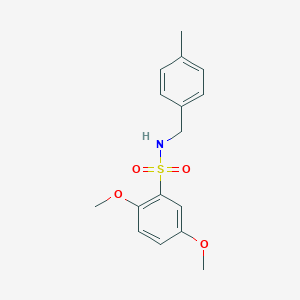
![ethyl 4-(2-ethoxy-2-oxoethyl)-5-methylsulfanyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B259231.png)

![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B259276.png)
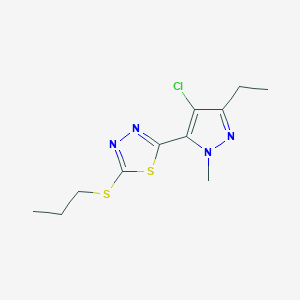
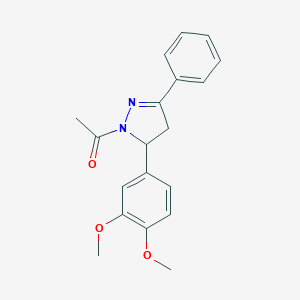
![1-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B259282.png)
